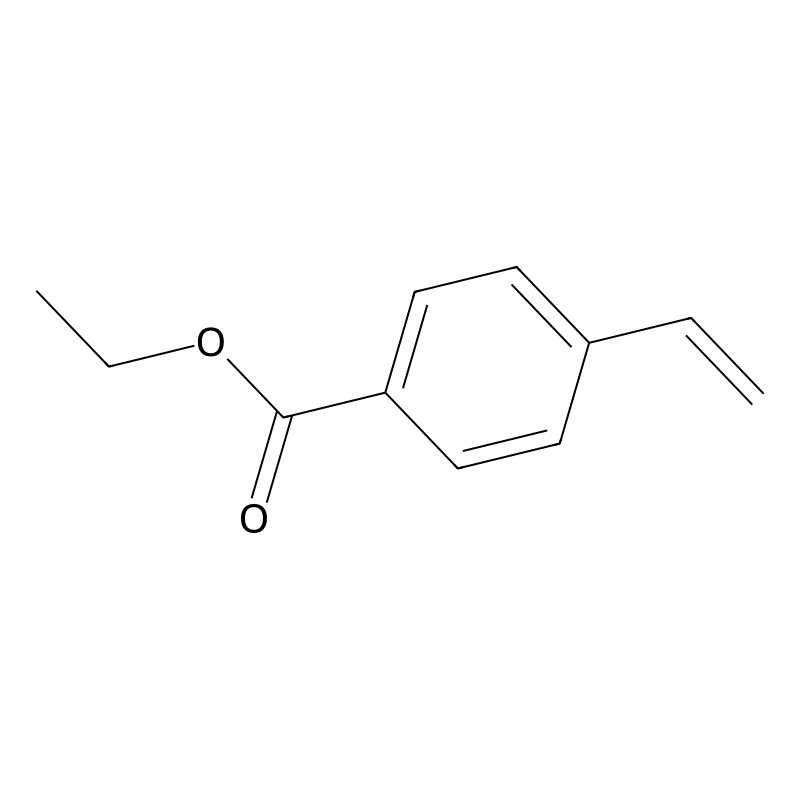Ethyl 4-vinylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Water Treatment
Specific Scientific Field: This application falls under the field of Environmental Science, specifically in the subfield of water treatment .
Comprehensive and Detailed Summary of the Application: Ethyl 4-vinylbenzoate has been used in the degradation of UV filter Ethyl 4-Aminobenzoate (Et-PABA), a typical 4-aminobenzoic acid (PABA)-type UV filter . This process is important as these UV filters can lead to persistent pollution due to their large dosage, stable physical and chemical properties, and resistance to degradation .
Detailed Description of the Methods of Application or Experimental Procedures: The ultraviolet/persulfate (UV/PDS) combined oxidation process was used to remove Et-PABA . The effects of various factors on the removal of Et-PABA using the UV/PDS process were investigated .
Thorough Summary of the Results or Outcomes Obtained: The UV/PDS process can effectively remove 98.7% of Et-PABA within 30 minutes under specific conditions: UV intensity of 0.92 mW·cm −2, an initial concentration of Et-PABA of 0.05 mM, and a PDS concentration of 2 mM . The removal rate of Et-PABA increased with the increase in PDS dosage within the experimental range .
Ethyl 4-vinylbenzoate is an organic compound with the molecular formula and is classified as an ester. It is derived from the condensation of 4-vinylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and has a characteristic pleasant odor. Ethyl 4-vinylbenzoate is known for its role in various
As mentioned earlier, there is no current research available on the specific mechanism of action of Ethyl 4-vinylbenzoate in biological systems.
- Polymerization: The vinyl group allows for radical polymerization, making it useful in synthesizing polymers and copolymers.
- Esterification: It can react with alcohols or acids to form new esters through transesterification or esterification reactions.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-vinylbenzoic acid and ethanol.
These reactions highlight its versatility as a building block in organic synthesis and materials science .
Research into the biological activity of ethyl 4-vinylbenzoate is limited but suggests potential antimicrobial properties. Its derivatives may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to fully understand its biological implications. The compound's structure allows it to interact with biological systems, potentially influencing enzymatic activities or cellular processes .
Ethyl 4-vinylbenzoate can be synthesized through various methods:
- Esterification Reaction:
- Combine 4-vinylbenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) and heat the mixture.
- The reaction typically requires refluxing for several hours to ensure complete conversion.
- This method generally yields high purity products.
- Radical Polymerization:
Ethyl 4-vinylbenzoate has several applications across different fields:
- Polymer Industry: It serves as a monomer in the production of polymers and copolymers used in coatings, adhesives, and plastics.
- Chemical Research: Utilized in studies focusing on polymerization mechanisms and material properties.
- Fragrance Industry: Its pleasant odor makes it a candidate for use in fragrances and flavorings .
Studies on the interactions of ethyl 4-vinylbenzoate with other compounds are crucial for understanding its reactivity and potential applications:
- Polymerization Studies: Investigations have shown how ethyl 4-vinylbenzoate interacts with various initiators and co-monomers during polymerization, affecting the properties of the resulting materials.
- Biological Interactions: Preliminary studies suggest that this compound may interact with cellular components, though comprehensive research is required to elucidate these mechanisms fully .
Ethyl 4-vinylbenzoate shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Ethyl benzoate | Simple ester, pleasant odor | |
| Methyl 4-vinylbenzoate | Similar structure, used in polymer chemistry | |
| Ethyl 2-chloro-4-vinylbenzoate | Contains chlorine, alters reactivity | |
| Ethyl 4-formamidobenzoate | Contains amide functional group |
Uniqueness of Ethyl 4-Vinylbenzoate
Ethyl 4-vinylbenzoate is unique due to its vinyl group, which allows for versatile reactivity not present in simpler esters like ethyl benzoate. This feature enables it to act as a valuable monomer in polymer synthesis, setting it apart from other similar compounds that do not possess this capability .








